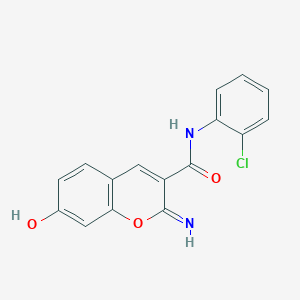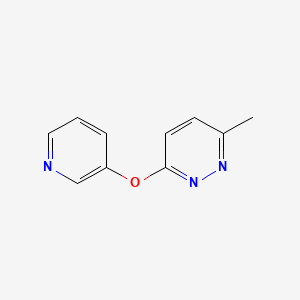
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide, also known as N-chlorophenyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide or CP-7-IHC, is a novel compound that has been studied extensively for its potential applications in scientific research and lab experiments. CP-7-IHC is a derivative of the 7-hydroxy-2-imino-2H-chromene-3-carboxamide family, which has been found to have numerous biochemical and physiological effects.
科学研究应用
CP-7-IHC has been studied extensively for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes CP-7-IHC a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, as well as for the enhancement of cognitive performance. In addition, CP-7-IHC has also been studied for its potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells.
作用机制
The exact mechanism of action of CP-7-IHC is still not fully understood. However, it is believed that CP-7-IHC works by binding to the active site of the enzyme AChE, which prevents the enzyme from breaking down acetylcholine. This leads to an increased concentration of acetylcholine in the brain, which can have a variety of effects, including increased cognitive performance and improved memory.
Biochemical and Physiological Effects
CP-7-IHC has been found to have a variety of biochemical and physiological effects. It has been found to increase the concentration of acetylcholine in the brain, which can lead to improved cognitive performance and memory. In addition, CP-7-IHC has also been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress.
实验室实验的优点和局限性
CP-7-IHC has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, CP-7-IHC has been found to have a variety of biochemical and physiological effects, which makes it an ideal compound for use in lab experiments. However, CP-7-IHC also has several limitations. It is not very soluble in water, and it has a short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are several potential future directions for the use of CP-7-IHC. One potential direction is to further investigate its potential therapeutic applications, such as its potential use in the treatment of neurological disorders and cancer. Another potential direction is to further explore its biochemical and physiological effects, as well as to develop more efficient and effective synthesis methods. Finally, further research is needed to investigate the potential side effects of CP-7-IHC, as well as to develop methods to reduce or eliminate these side effects.
合成方法
CP-7-IHC can be synthesized via a two-step method. First, the starting material, 7-hydroxy-2-imino-2H-chromene-3-carboxamide, is reacted with 2-chlorobenzoyl chloride in the presence of a base, such as pyridine, to form the intermediate, N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamideyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide. This intermediate is then reacted with sodium borohydride to form the final product, CP-7-IHC.
属性
IUPAC Name |
N-(2-chlorophenyl)-7-hydroxy-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-3-1-2-4-13(12)19-16(21)11-7-9-5-6-10(20)8-14(9)22-15(11)18/h1-8,18,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJOYNVGGQILDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)




![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6432583.png)
![2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6432589.png)
![(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6432599.png)
![4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide](/img/structure/B6432600.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B6432603.png)
![N-(2-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432621.png)
![5-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432627.png)
![5-phenyl-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432630.png)